REACTION_CXSMILES
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[C:1](=O)([O-])[O-].[K+].[K+].[CH2:7]([C:9]([CH3:11])=O)[CH3:8].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].[OH2:19]>ClCCl>[O:19]=[C:13]1[CH2:1][C:18]2[C:17](=[CH:8][CH:7]=[CH:9][CH:11]=2)[O:16][C:14]1=[O:15] |f:0.1.2|
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Name
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product
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Quantity
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7.964 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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5.0172 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)C(=O)C
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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to reflux for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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the mixture separated
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Type
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EXTRACTION
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Details
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The organic phase was extracted with a further 100 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous magnesium sulphate
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Type
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CUSTOM
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Details
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The solvent was removed
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Name
|
|
Type
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product
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Smiles
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O=C1C(OC2=CC=CC=C2C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |